6-(Furan-3-yl)pyrimidine-4-carbonitrile
Description
6-(Furan-3-yl)pyrimidine-4-carbonitrile is a heterocyclic compound featuring a pyrimidine core substituted with a furan ring at the 6-position and a nitrile group at the 4-position. Pyrimidines are aromatic six-membered rings containing two nitrogen atoms, which confer unique electronic properties and reactivity. This compound is of interest in medicinal chemistry and materials science due to its structural versatility .
Properties
Molecular Formula |
C9H5N3O |
|---|---|
Molecular Weight |
171.16 g/mol |
IUPAC Name |
6-(furan-3-yl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C9H5N3O/c10-4-8-3-9(12-6-11-8)7-1-2-13-5-7/h1-3,5-6H |
InChI Key |
OZRSINXANAKTOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C2=NC=NC(=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Furan-3-yl)pyrimidine-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-furoyl isothiocyanate with 3-aminocrotononitrile under basic conditions to form the desired pyrimidine ring . The reaction is usually carried out in a solvent such as ethanol, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(Furan-3-yl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the pyrimidine ring.
Major Products Formed
Oxidation: Furanones
Reduction: Amines
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The biological activity of 6-(Furan-3-yl)pyrimidine-4-carbonitrile is primarily attributed to its ability to interact with specific molecular targets. For instance, its anticancer activity is linked to the inhibition of protein kinases, which are enzymes that play a crucial role in cell growth and proliferation . By inhibiting these enzymes, the compound can effectively halt the growth of cancer cells.
Comparison with Similar Compounds
Substituent Variations on Pyrimidine/Related Cores
Substituent Position and Electronic Effects
6-(2-Amino-5-chlorophenyl)pyrimidine-4-carbonitrile (): Structural Difference: Replaces the furan-3-yl group with a 2-amino-5-chlorophenyl substituent. Impact: The chloro group is electron-withdrawing, reducing electron density on the pyrimidine ring compared to the electron-donating furan.
4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (): Structural Difference: Features a 4-chlorophenyl group at the 6-position and an additional phenyl group at the 2-position. The nitrile at the 5-position (vs. 4-position in the target compound) may alter dipole interactions .
6-(Furan-3-yl)pyridine-3-carbonitrile ():
- Core Difference : Pyridine (one nitrogen) replaces pyrimidine (two nitrogens).
- Impact : Reduced hydrogen-bonding capacity due to fewer nitrogen atoms. The nitrile at the 3-position (vs. 4-position) modifies molecular dipole and π-stacking behavior .
Heterocyclic Ring Modifications
5-Acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile (): Core Difference: Pyran (oxygen-containing six-membered ring) replaces pyrimidine. The acetyl and methyl groups add steric hindrance .
7-Amino-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile (): Core Difference: Fused pyranopyrimidine system. Impact: Increased rigidity and planar structure enhance crystallinity. The ketone group at the 4-position introduces hydrogen-bonding sites absent in the target compound .
Physicochemical Properties
Melting Points and Stability
Analysis : The absence of melting point data for the target compound limits direct comparisons. However, halogenated analogs (e.g., 4h, 4k in ) exhibit higher melting points (>220°C), likely due to enhanced intermolecular interactions (halogen bonding, dipole-dipole) .
Spectroscopic Data
- IR Spectroscopy :
- NMR Spectroscopy :
- Pyrimidine protons in analogs (e.g., 4h, ) resonate at δ 7.5–8.5 ppm (aromatic), while nitrile carbons appear at ~115 ppm in ¹³C-NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
